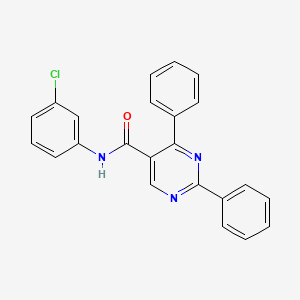

N-(3-chlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide

CAS No.: 321433-17-4

Cat. No.: VC5222735

Molecular Formula: C23H16ClN3O

Molecular Weight: 385.85

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 321433-17-4 |

|---|---|

| Molecular Formula | C23H16ClN3O |

| Molecular Weight | 385.85 |

| IUPAC Name | N-(3-chlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide |

| Standard InChI | InChI=1S/C23H16ClN3O/c24-18-12-7-13-19(14-18)26-23(28)20-15-25-22(17-10-5-2-6-11-17)27-21(20)16-8-3-1-4-9-16/h1-15H,(H,26,28) |

| Standard InChI Key | KPWRWUMKBMKDJR-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4 |

Introduction

Chemical and Physical Properties

N-(3-Chlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide belongs to the pyrimidine carboxamide family, characterized by a central pyrimidine ring substituted with phenyl groups at positions 2 and 4 and a 3-chlorophenyl carboxamide moiety at position 5. Key physicochemical properties include:

| Property | Value | Method/Prediction |

|---|---|---|

| Molecular Weight | 385.85 g/mol | Calculated |

| Boiling Point | 447.0±45.0°C | Predicted (EPI Suite) |

| Density | 1.297±0.06 g/cm³ | Predicted (EPI Suite) |

| pKa | 10.79±0.70 | Predicted (ACD/Labs) |

| Melting Point | Not reported | - |

The compound’s relatively high pKa (10.79) indicates weak basicity, likely due to the pyrimidine nitrogen atoms . Its lipophilicity, inferred from the density and molecular structure, suggests moderate membrane permeability, a desirable trait for drug candidates .

Synthesis and Structural Characterization

Synthetic Pathways

The synthesis of N-(3-chlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide typically follows a multi-step cyclocondensation strategy. A analogous method for pyrimidine-5-carboxamides involves:

-

Formation of 3-oxo-N-phenylbutanamide: Reacting aniline with ethyl acetoacetate under reflux .

-

Cyclization to pyrimidine core: Using polyphosphoric acid (PPA) or microwave-assisted conditions with p-toluenesulfonic acid (PTSA) as a catalyst .

-

Functionalization: Introducing substituents via nucleophilic substitution or coupling reactions .

For example, microwave-assisted synthesis of related pyrimidine-5-carboxamides achieved yields of 80% within 1 hour, compared to 36 hours under conventional heating . This efficiency highlights the potential for scalable production.

Spectroscopic Characterization

Key spectral data for structurally similar compounds include:

-

1H-NMR (DMSO-d6): Aromatic protons appear between δ 7.07–8.65 ppm, with NH signals at δ 8.74–10.82 ppm .

-

13C-NMR: Carbonyl carbons resonate near δ 162–178 ppm, while pyrimidine ring carbons fall between δ 104–158 ppm .

-

IR Spectroscopy: Stretching vibrations for C=O (1645–1695 cm⁻¹) and N-H (3222–3311 cm⁻¹) confirm carboxamide functionality .

Applications in Drug Development

Kinase Inhibitors

N-(3-Chlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide’s scaffold is ideal for designing ATP-mimetic kinase inhibitors. Modifications at the C4 and C5 positions optimize binding to hydrophobic kinase pockets .

Antibacterial Agents

The 3-chlorophenyl moiety improves pharmacokinetic profiles by balancing solubility and permeability. Future studies could explore synergies with β-lactam antibiotics to combat resistance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume